molecular formula C7H6ClF3N2O B8321731 3-Chloro-5-amino-2-(2,2,2-trifluoro-ethoxy)-pyridine

3-Chloro-5-amino-2-(2,2,2-trifluoro-ethoxy)-pyridine

Cat. No. B8321731
M. Wt: 226.58 g/mol
InChI Key: AMIZTBWTHORURP-UHFFFAOYSA-N
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Patent
US08518971B2

Procedure details

3-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)-pyridine (5.39 g) obtained in Step A was reduced with iron (13.6 g) and concentrated hydrochloric acid (0.73 ml) in ethanol (6.5 ml) and water (1 ml) at 80° C. for 1 hour. Filtration over Celite® and evaporation of the solvent followed by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 9:1) afforded 3-chloro-5-amino-2-(2,2,2-trifluoro-ethoxy)-pyridine (3.1 g).
Name
3-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)-pyridine
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
13.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.Cl>C(O)C.O.[Fe]>[Cl:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:15])([F:16])[F:14])=[N:4][CH:5]=[C:6]([NH2:8])[CH:7]=1

Inputs

Step One
Name
3-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)-pyridine
Quantity
5.39 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])OCC(F)(F)F
Name
Quantity
0.73 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
13.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
over Celite® and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)N)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.